![molecular formula C17H14N2O B12916669 N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide CAS No. 63725-09-7](/img/structure/B12916669.png)
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide: is a chemical compound with the molecular formula C17H14N2O and a molecular weight of 262.306 g/mol It is characterized by a complex structure that includes a phenyl group, a cyclohepta[b]pyrrole ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide typically involves the reaction of 8-amino-3-phenylcyclohepta[b]pyrrole with ethanoic anhydride . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
8-amino-3-phenylcyclohepta[b]pyrrole+ethanoic anhydride→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions may involve reagents like or under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or as a precursor for drug development.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, it is likely that the compound interacts with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(3-Phenylcyclohepta[b]pyrrole-8-yl)phenylacetamide
- 8-amino-3-phenylcyclohepta[b]pyrrole
Comparison: N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide is unique due to its specific structural features, such as the combination of a phenyl group, a cyclohepta[b]pyrrole ring, and an acetamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Propiedades
Número CAS |
63725-09-7 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
N-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)19-16-10-6-5-9-14-15(11-18-17(14)16)13-7-3-2-4-8-13/h2-11,18H,1H3 |
Clave InChI |
SRSPZUSHMBBVAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=C1C=CC=CC2=C1NC=C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


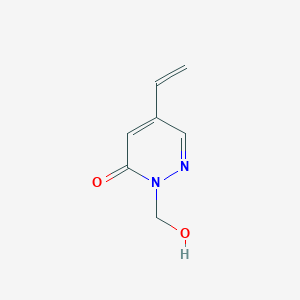
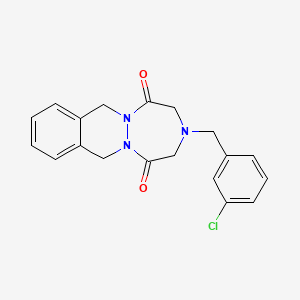
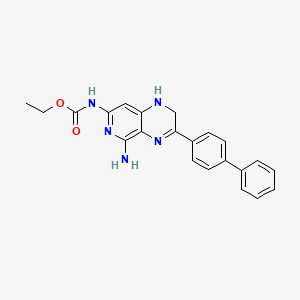
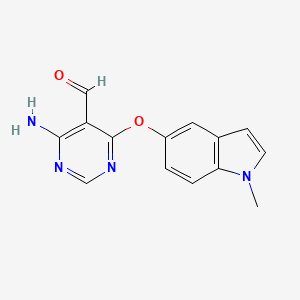

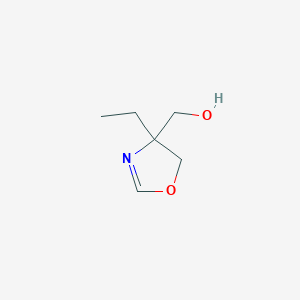
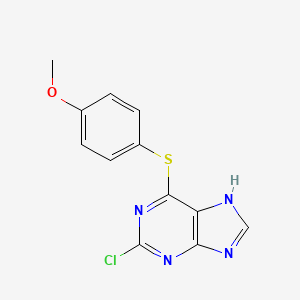
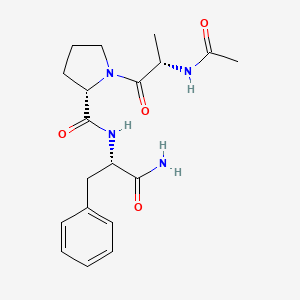
![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)
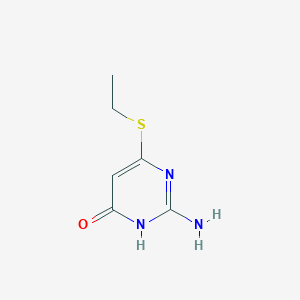
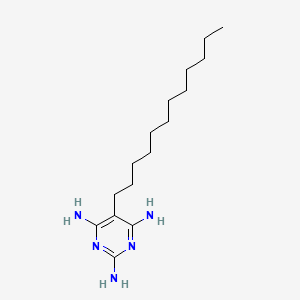
![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)
![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
